![molecular formula C20H26O B14267111 1-[(Benzyloxy)methyl]-3-(3-methylpentyl)benzene CAS No. 172033-30-6](/img/structure/B14267111.png)
1-[(Benzyloxy)methyl]-3-(3-methylpentyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Benzyloxy)methyl]-3-(3-methylpentyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a benzyloxy methyl group and a 3-methylpentyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Benzyloxy)methyl]-3-(3-methylpentyl)benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous conditions and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(Benzyloxy)methyl]-3-(3-methylpentyl)benzene can undergo various chemical reactions, including:
Oxidation: The benzylic position is susceptible to oxidation, forming benzylic alcohols or ketones.
Reduction: Reduction reactions can target the aromatic ring or the benzylic position, leading to the formation of cyclohexane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by the presence of a leaving group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: Benzylic alcohols, ketones, and carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[(Benzyloxy)methyl]-3-(3-methylpentyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(Benzyloxy)methyl]-3-(3-methylpentyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The aromatic ring and alkyl chain contribute to the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Benzene, (1-methylpentyl)-: Similar structure but lacks the benzyloxy group.
Benzene, (3-methylpentyl)-: Similar structure but with a different alkyl chain position.
Benzene, 1-methoxy-3-methyl-: Contains a methoxy group instead of a benzyloxy group.
Uniqueness: 1-[(Benzyloxy)methyl]-3-(3-methylpentyl)benzene is unique due to the presence of both the benzyloxy methyl group and the 3-methylpentyl group, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various research applications and synthetic pathways.
Eigenschaften
CAS-Nummer |
172033-30-6 |
|---|---|
Molekularformel |
C20H26O |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
1-(3-methylpentyl)-3-(phenylmethoxymethyl)benzene |
InChI |
InChI=1S/C20H26O/c1-3-17(2)12-13-18-10-7-11-20(14-18)16-21-15-19-8-5-4-6-9-19/h4-11,14,17H,3,12-13,15-16H2,1-2H3 |
InChI-Schlüssel |
IVVHTKJZSYKFLF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCC1=CC(=CC=C1)COCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


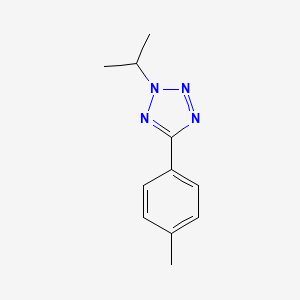
![1H-Isoindole-1,3(2H)-dione, 2-[2-(bromomethyl)-4-methoxyphenyl]-](/img/structure/B14267033.png)
![(2-Benzothiene-1,3-diyl)bis[tert-butyl(dimethyl)silane]](/img/structure/B14267036.png)
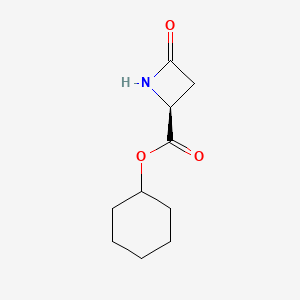
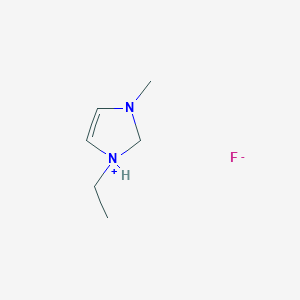
![2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14267054.png)
![(4Z,6Z,8Z)-cycloocta[d][1,3]dithiol-2-one](/img/structure/B14267061.png)
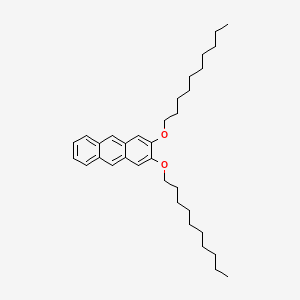


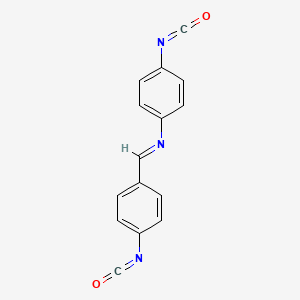

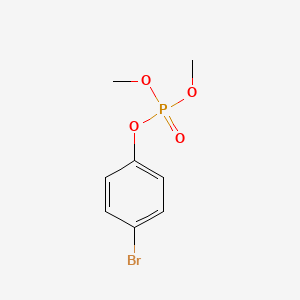
amino}-4-oxobut-2-enoic acid](/img/structure/B14267130.png)
